![molecular formula C₂₈H₄₂N₂O₅·HCl B1144693 SB 264128 CAS No. 202585-70-4](/img/no-structure.png)
SB 264128
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Description
SB 264128 is a protein synthesis inhibitor . It was initially developed by GSK Plc . The global highest R&D status of SB 264128 is discontinued . It was developed as part of an effort to create a pleuromutilin analog for human use .
Synthesis Analysis
The synthesis of SB 264128 involves the creation of an acyl carbamate derivative . This derivative was designed to improve the metabolic stability and bioavailability of the compound .
Molecular Structure Analysis
The molecular structure of SB 264128 is anchored in the binding pocket by the common tricyclic mutilin core . The side chain extensions of the molecule adopt distinct conformations within the cavity, affecting the rRNA conformation differently .
Chemical Reactions Analysis
The chemical reactions of SB 264128 involve interactions with the ribosomal peptidyl transferase center (PTC) of the large ribosomal subunit . The pleuromutilins, including SB 264128, are bound to the large ribosomal subunit at the PTC .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of SB 264128 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-dimethylbenzaldehyde", "2-amino-5-bromopyridine", "4,4-dimethyl-2-oxazoline", "4-methylmorpholine", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "acetic acid", "sodium hydroxide", "water", "ethanol", "dichloromethane" ], "Reaction": [ "Step 1: 2,6-dimethylbenzaldehyde and 2-amino-5-bromopyridine are reacted in the presence of 4,4-dimethyl-2-oxazoline and 4-methylmorpholine to form an intermediate.", "Step 2: The intermediate is treated with potassium carbonate and copper(I) iodide in dichloromethane to form a new intermediate.", "Step 3: Palladium(II) acetate, triethylamine, and acetic acid are added to the reaction mixture to form the final compound, SB 264128.", "Step 4: The crude product is purified by column chromatography using a mixture of dichloromethane and ethanol as the eluent.", "Step 5: The purified product is further washed with water and sodium hydroxide to remove any impurities." ] } | |
CAS RN |
202585-70-4 |
Product Name |
SB 264128 |
Molecular Formula |
C₂₈H₄₂N₂O₅·HCl |
Molecular Weight |
523.1 |
synonyms |
[(1S,3R,4S)-1-Azabicyclo[2.2.1]hept-3-ylcarbonyl]-carbamic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Monohydrochlori |
Origin of Product |
United States |
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